4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
4-Iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of iodine, methyl groups, and a trifluoroethyl group, making it a unique and potentially useful molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.
Introduction of Methyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Addition of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using a trifluoroethyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the iodine atom can yield the corresponding hydrogenated pyrazole.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Hydrogenated pyrazole.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-Iodo-3,5-dimethyl-1H-pyrazole: Lacks the trifluoroethyl group, making it less lipophilic.
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the iodine atom, potentially altering its reactivity and biological activity.
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl groups, which may affect its steric properties and reactivity.
Uniqueness: The presence of both the iodine atom and the trifluoroethyl group in 4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole makes it a unique compound with distinct chemical and biological properties
Properties
Molecular Formula |
C7H8F3IN2 |
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Molecular Weight |
304.05 g/mol |
IUPAC Name |
4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C7H8F3IN2/c1-4-6(11)5(2)13(12-4)3-7(8,9)10/h3H2,1-2H3 |
InChI Key |
KFESYPLQCOWEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)I |
Origin of Product |
United States |
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